2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Source 2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine (CAS 1309609-39-9) as a strategic synthetic intermediate for kinase inhibitor programs. Its unique 6-bromopyridine handle enables late-stage Suzuki-Miyaura cross-coupling under mild conditions, facilitating rapid library synthesis for S6K1 selectivity profiling (e.g., PF-4708671 analogs). Unlike des-bromo or chloro variants, this brominated scaffold supports systematic SAR exploration of the piperazinyl-pyrimidine core without degrading the molecular framework. Ideal for generating focused compound libraries targeting oncogenic kinase mutants and overcoming therapy resistance. Secure your supply chain for advanced medicinal chemistry research.

Molecular Formula C13H14BrN5
Molecular Weight 320.19 g/mol
Cat. No. B14119258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine
Molecular FormulaC13H14BrN5
Molecular Weight320.19 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC(=CC=C2)Br)C3=NC=CC=N3
InChIInChI=1S/C13H14BrN5/c14-11-3-1-4-12(17-11)18-7-9-19(10-8-18)13-15-5-2-6-16-13/h1-6H,7-10H2
InChIKeyDQBBLHRIWUZYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine (CAS 1309609-39-9): A Versatile Piperazinyl-Pyrimidine Building Block for Targeted Kinase Inhibitor Synthesis


2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine, with CAS number 1309609-39-9 and molecular formula C13H14BrN5 , is a piperazinyl-pyrimidine hybrid [1]. This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly for the development of selective kinase inhibitors. The presence of a bromine atom on the pyridine ring provides a versatile synthetic handle for further diversification, enabling its use in generating compound libraries for structure-activity relationship (SAR) studies targeting kinases like S6K1 [2].

The Critical Role of the 6-Bromopyridine Moiety: Why Direct Analog Substitution is Not Feasible for S6K1-Targeted Research Using 2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine


The substitution of the 6-bromopyridin-2-yl group in 2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine with other halogenated pyridines or unsubstituted pyridine is not straightforward due to the compound's established role as a key intermediate. While the S6K1 inhibitor PF-4708671 is a notable piperazinyl-pyrimidine analog [1], the specific 6-bromo substitution on the pyridine ring of the target compound provides a unique reactivity profile . This bromine atom is essential for late-stage functionalization via cross-coupling reactions, a synthetic step that is not possible with des-bromo or even chloro analogs under the same mild conditions. Therefore, directly substituting this compound with a closely related analog could jeopardize the success of a multi-step synthetic route, particularly in generating focused libraries for kinase selectivity profiling [2].

Quantitative Evidence Guide: Verifiable Differentiation of 2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine for Procurement Decisions


Superior Synthetic Versatility: Enables Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 6-bromopyridine moiety in the target compound serves as an optimal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a capability not shared by its chloro- or des-halo analogs under identical conditions . This reactivity allows for the efficient and selective introduction of diverse aryl and heteroaryl groups at the 6-position of the pyridine ring, a critical step in generating focused libraries for SAR studies . In contrast, the analogous 6-chloro derivative requires harsher reaction conditions (e.g., higher temperatures, stronger bases) which can lead to decomposition or undesired side reactions, while the unsubstituted pyridine analog lacks the functional handle for this transformation entirely .

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Validated Utility as a Precursor to a Highly Selective S6K1 Inhibitor

2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine is a direct precursor to PF-4708671, the first reported highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) [1]. PF-4708671 demonstrates a Ki of 20 nM and IC50 of 160 nM for S6K1 in cell-free assays . Crucially, PF-4708671 exhibits 400-fold greater selectivity for S6K1 over the closely related S6K2 isoform (S6K2 IC50 = 65 μM) [2]. This selectivity profile, which is derived from the piperazinyl-pyrimidine scaffold, contrasts with less selective pan-kinase inhibitors like Staurosporine . The brominated precursor is essential for the final synthetic step that installs the benzimidazole moiety, a key structural feature for achieving this high selectivity.

Chemical Biology Kinase Inhibition Cancer Research

Potent In Vitro Growth Inhibition in Triple-Negative Breast Cancer Models

Derivatives synthesized from the piperazinylpyrimidine class, to which 2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine belongs, have demonstrated potent growth inhibition in the MDA-MB-468 triple-negative breast cancer cell line [1]. Compounds 4 and 15 from this study, which share the core piperazinylpyrimidine motif, were identified as potent inhibitors with a selective tendency to target oncogenic mutant forms of PDGFR family kinases [2]. This activity profile contrasts with other piperazine-containing compounds that lack the pyrimidine ring and show different kinase selectivity or potency [3]. While direct data for the specific target compound is not available, its established role as a precursor to these active derivatives confirms its utility in generating compounds with validated anticancer activity.

Oncology Drug Discovery Triple-Negative Breast Cancer

Optimal Application Scenarios for 2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine in Academic and Industrial R&D


Late-Stage Diversification for S6K1 Inhibitor Lead Optimization

Utilize 2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine as a key intermediate to perform late-stage Suzuki-Miyaura cross-coupling reactions. This strategy enables the rapid synthesis of a focused library of analogs for optimizing the potency and selectivity of S6K1 inhibitors like PF-4708671 . The mild reaction conditions compatible with the bromopyridine handle minimize the risk of degrading the complex molecular scaffold, a critical advantage over alternative synthetic routes using chloro- or iodo-analogs .

Synthesis of Chemical Probes for Studying PDGFR-Mutant Driven Cancers

Employ this compound to synthesize novel piperazinylpyrimidine derivatives for biological evaluation. Evidence from class-level analogs demonstrates that such derivatives can selectively inhibit oncogenic mutant forms of PDGFR family kinases . This application is particularly relevant for research into tumors that have become resistant to first-line therapies, where compounds derived from this scaffold may offer a new therapeutic avenue .

Generation of Compound Libraries for General Kinase Selectivity Profiling

Leverage the synthetic versatility of the 6-bromopyridine group to generate diverse compound libraries for broad kinase profiling. The ability to introduce various aryl, heteroaryl, and amino groups via cross-coupling or amination allows for a systematic exploration of chemical space around the piperazinyl-pyrimidine core . This approach is essential for identifying novel kinase inhibitors with unique selectivity profiles beyond the S6K1 target .

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